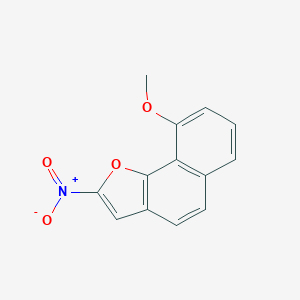

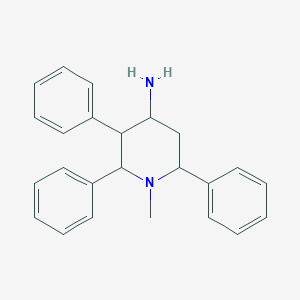

![molecular formula C12H13NO6 B040105 Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 124090-10-4](/img/structure/B40105.png)

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate

Übersicht

Beschreibung

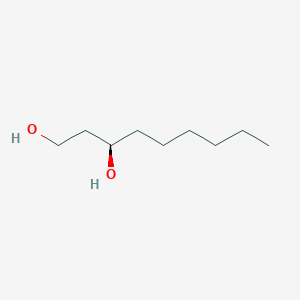

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline powder with a molecular formula of C11H11NO6 and a molecular weight of 249.21 g/mol. DNP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Wirkmechanismus

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate to form covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been shown to induce oxidative stress, leading to cell death in some systems.

Biochemical and Physiological Effects:

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been shown to have a variety of biochemical and physiological effects, including inhibition of mitochondrial ATP synthesis, induction of uncoupling protein expression, and activation of AMP-activated protein kinase. These effects have been studied in a range of systems, including isolated mitochondria, cultured cells, and animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate in lab experiments is its reactivity with biomolecules, allowing for the study of protein-ligand interactions and other biochemical processes. However, Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can also be toxic to cells at high concentrations, limiting its use in some systems. Additionally, the reactive nature of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can make it difficult to control its effects in vivo, and its potential for inducing oxidative stress must be carefully considered in experimental design.

Zukünftige Richtungen

There are several potential future directions for research involving Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate. One area of interest is the development of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate-based probes for imaging and sensing applications. Another potential application is the use of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, as well as its potential limitations and toxicity.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a photosensitizer for photodynamic therapy, and as a catalyst for organic reactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been used in the synthesis of other compounds, such as chiral amino acids and heterocycles.

Eigenschaften

CAS-Nummer |

124090-10-4 |

|---|---|

Molekularformel |

C12H13NO6 |

Molekulargewicht |

267.23 g/mol |

IUPAC-Name |

dimethyl 2-[(4-nitrophenyl)methyl]propanedioate |

InChI |

InChI=1S/C12H13NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-6,10H,7H2,1-2H3 |

InChI-Schlüssel |

HCFICDDPFRMXNM-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Kanonische SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)

![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)